9-(3,4-dimethoxyphenyl)-5-hexanoyl-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
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Overview
Description
9-(3,4-dimethoxyphenyl)-5-hexanoyl-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups Benzodiazepines are well-known for their applications in medicinal chemistry, particularly as central nervous system depressants
Preparation Methods
The synthesis of 9-(3,4-dimethoxyphenyl)-5-hexanoyl-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route involves the Claisen-Schmidt condensation to form a monoketone curcumin analogue, followed by intermolecular cyclization under reflux conditions . Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: Aromatic substitution reactions can occur, particularly on the phenyl rings, allowing for the introduction of various substituents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a precursor for synthesizing more complex molecules or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action for this compound, particularly in biological systems, involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple aromatic rings and functional groups allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of target proteins or disrupt specific biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Compared to other benzodiazepines, 9-(3,4-dimethoxyphenyl)-5-hexanoyl-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one stands out due to its unique substituents and extended aromatic system. Similar compounds include:
Diazepam: A well-known benzodiazepine with a simpler structure and primarily used as an anxiolytic.
Lorazepam: Another benzodiazepine with different substituents, used for its sedative and anxiolytic properties.
Properties
Molecular Formula |
C37H44N2O5 |
---|---|
Molecular Weight |
596.8 g/mol |
IUPAC Name |
6-(2-butan-2-yloxyphenyl)-9-(3,4-dimethoxyphenyl)-5-hexanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C37H44N2O5/c1-6-8-9-18-35(41)39-30-16-12-11-15-28(30)38-29-21-26(25-19-20-33(42-4)34(23-25)43-5)22-31(40)36(29)37(39)27-14-10-13-17-32(27)44-24(3)7-2/h10-17,19-20,23-24,26,37-38H,6-9,18,21-22H2,1-5H3 |
InChI Key |
HMRVWTHVNKUYOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC=CC=C5OC(C)CC |
Origin of Product |
United States |
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